An In-depth Technical Guide to Cyanidin 3-Xyloside: Natural Sources, Distribution, and Analysis
An In-depth Technical Guide to Cyanidin 3-Xyloside: Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin (B77932) 3-xyloside is a naturally occurring anthocyanin, a subclass of flavonoids responsible for the red, purple, and blue pigmentation in many plants. As a glycoside of cyanidin, it consists of the cyanidin aglycone linked to a xylose sugar molecule. This compound, like other anthocyanins, is of significant interest to the scientific community due to its potential antioxidant, anti-inflammatory, and other health-promoting properties. This technical guide provides a comprehensive overview of the natural sources, distribution in the plant kingdom, quantitative data, and experimental protocols for the analysis of cyanidin 3-xyloside.
Natural Sources and Distribution in Plants
Cyanidin 3-xyloside is found in a variety of plant species, particularly in fruits, berries, and some vegetables. Its concentration can vary significantly depending on the plant species, cultivar, growing conditions, and maturity.
Key Natural Sources:
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Berries:
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Black Chokeberry (Aronia melanocarpa): This is one of the richest known sources of cyanidin 3-xyloside. The berries have a high overall anthocyanin content, with cyanidin 3-xyloside being a significant component[1][2].
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Saskatoon Berry (Amelanchier alnifolia): These berries contain several cyanidin glycosides, including cyanidin 3-xyloside[1][3][4][5].
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Vaccinium Species: Various species within the Vaccinium genus, which includes blueberries and bilberries, have been reported to contain cyanidin 3-xyloside[3][4][6][7][8].
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Black Raspberry (Rubus occidentalis): While rich in other cyanidin glycosides, black raspberries also contain cyanidin 3-xylosylrutinoside, a more complex derivative[9].
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Elderberry (Sambucus nigra): Has been reported to contain cyanidin 3-xyloside, although other cyanidin glycosides are more abundant[10].
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Fruits:
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Apples (Malus pumila): The skin of certain apple varieties can contain cyanidin 3-xyloside[10].
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Other Plants:
Quantitative Data of Cyanidin 3-Xyloside in Plant Sources
The following table summarizes the quantitative data for cyanidin 3-xyloside found in various plant sources. It is important to note that these values can vary based on the factors mentioned previously.
| Plant Source | Plant Part | Concentration (mg/100g Fresh Weight) | Reference(s) |
| Black Chokeberry (Aronia melanocarpa) | Fruit | 43.76 - 48.05 | [2] |
| Saskatoon Berry (Amelanchier alnifolia) | Fruit | Reported as a major anthocyanin | [3][4][5] |
| Vaccinium myrtillus (Bilberry) | Fruit | Detected | [3][4] |
Experimental Protocols
The accurate extraction, identification, and quantification of cyanidin 3-xyloside are crucial for research and development. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS/MS) is the most common and reliable methodology.
Extraction of Cyanidin 3-Xyloside
A general workflow for the extraction of cyanidin 3-xyloside from plant material is depicted below.
Detailed Extraction Protocol (Adapted from various sources):
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Sample Preparation: Fresh plant material should be frozen immediately in liquid nitrogen and then lyophilized to prevent degradation. The dried material is then ground into a fine powder.
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Extraction:
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Weigh approximately 1-5 g of the powdered sample into a flask.
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Add an acidified solvent, typically methanol or ethanol (B145695) containing a small percentage of acid (e.g., 0.1% HCl or 1% formic acid), at a solid-to-solvent ratio of around 1:10 to 1:20 (w/v). The acid helps to maintain the anthocyanins in their stable flavylium (B80283) cation form.
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The mixture is then agitated (e.g., sonicated or shaken) for 30-60 minutes at room temperature in the dark to prevent light-induced degradation.
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Separation: The mixture is centrifuged (e.g., at 4000 x g for 15 minutes) or filtered to separate the solid residue from the liquid extract. The supernatant is collected. The extraction process can be repeated on the residue to maximize yield.
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Concentration: The combined supernatants are concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the organic solvent.
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Purification (Optional but Recommended): The concentrated aqueous extract can be further purified using Solid-Phase Extraction (SPE) with a C18 cartridge.
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Condition the cartridge with methanol followed by acidified water.
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Load the extract onto the cartridge.
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Wash the cartridge with acidified water to remove sugars and other polar impurities.
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Elute the anthocyanins with acidified methanol.
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The eluate is then evaporated to dryness and reconstituted in a suitable solvent for analysis.
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UPLC-Q-TOF-MS/MS Analysis of Cyanidin 3-Xyloside
Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry provides high resolution and accuracy for the identification and quantification of cyanidin 3-xyloside.
Exemplary UPLC-Q-TOF-MS/MS Parameters:
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UPLC System: Waters ACQUITY UPLC or equivalent.
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Column: Acquity BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient Program:
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0-1 min: 5% B
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1-15 min: 5-30% B (linear gradient)
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15-17 min: 30-95% B (linear gradient)
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17-19 min: Hold at 95% B
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19-20 min: 95-5% B (linear gradient)
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20-25 min: Re-equilibration at 5% B
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Flow Rate: 0.3 mL/min.
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Column Temperature: 40°C.
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Injection Volume: 2-5 µL.
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Mass Spectrometer: Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
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Ionization Mode: Positive (ESI+).
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Capillary Voltage: 2.5-3.5 kV.
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Cone Voltage: 30-40 V.
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Source Temperature: 120-150°C.
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Desolvation Temperature: 350-450°C.
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Data Acquisition:
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MS1 (Full Scan): m/z 100-1000.
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MS/MS (Fragmentation): For a precursor ion of cyanidin 3-xyloside ([M]+ at m/z 419.1), the expected major fragment ion would be the cyanidin aglycone at m/z 287.1, resulting from the loss of the xylose moiety (132 Da). Multiple Reaction Monitoring (MRM) transitions for quantification would be m/z 419.1 -> 287.1.
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Signaling Pathways and Mechanisms of Action
While specific research on the signaling pathways directly modulated by cyanidin 3-xyloside is limited, the biological activities of its aglycone, cyanidin, and the closely related cyanidin-3-O-glucoside (C3G) have been more extensively studied. It is plausible that cyanidin 3-xyloside exerts similar effects, although differences in bioavailability and cellular uptake due to the xylose moiety may influence its potency.
The anti-inflammatory and antioxidant effects of cyanidin and its glycosides are often attributed to their ability to modulate key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
NF-κB Pathway:
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In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.
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This allows the transcription factor NF-κB (typically a heterodimer of p50 and p65 subunits) to translocate to the nucleus.
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In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, upregulating the expression of enzymes like COX-2 and iNOS, and cytokines such as TNF-α and IL-6[13][14][15][16].
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Cyanidin and its glycosides have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of these inflammatory mediators[13][14][15][16].
MAPK Pathway:
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The MAPK family, including p38, JNK, and ERK, are key regulators of cellular processes such as inflammation, proliferation, and apoptosis.
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Inflammatory stimuli can activate a cascade of phosphorylation events, leading to the activation of MAPKs.
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Activated MAPKs can then phosphorylate various transcription factors, contributing to the inflammatory response.
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Studies have indicated that cyanidin and its derivatives can suppress the phosphorylation and activation of MAPKs, thus mitigating the downstream inflammatory signaling[13][17][18].
Conclusion
Cyanidin 3-xyloside is a noteworthy anthocyanin with a significant presence in several edible plants, particularly berries like black chokeberry and Saskatoon berry. Its potential health benefits, stemming from its antioxidant and anti-inflammatory properties, make it a compound of interest for further research and development in the pharmaceutical and nutraceutical industries. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of cyanidin 3-xyloside, enabling researchers to accurately assess its presence in various plant matrices and investigate its biological activities. Further studies are warranted to elucidate the specific mechanisms of action of cyanidin 3-xyloside and to explore its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Concentration data for Cyanidin 3-O-xyloside in Black chokeberry - Phenol-Explorer [phenol-explorer.eu]
- 3. mdpi.com [mdpi.com]
- 4. Vaccinium Species: Composition and Activity | Encyclopedia MDPI [encyclopedia.pub]
- 5. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 6. Vaccinium Species—Unexplored Sources of Active Constituents for Cosmeceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamopen.com [benthamopen.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyanidin 3-rutinoside and cyanidin 3-xylosylrutinoside as primary phenolic antioxidants in black raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Showing Compound Cyanidin 3-xyloside (FDB017173) - FooDB [foodb.ca]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PREDOMINANCE OF CYANIDIN FOUND IN FLOWER FROM TWO SPECIES OF AERIDES ORCHIDS | International Society for Horticultural Science [ishs.org]
- 13. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory activity of cyanidin-3-O-glucoside and cyanidin-3-O-glucoside liposomes in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
